1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a piperidine ring, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to certain indole-based compounds , which have been shown to have activity against various cancer cell lines . .
Mode of Action
Given its structural similarity to indole-based compounds , it may interact with its targets in a similar manner. Indole-based compounds are known to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Based on the known activities of similar compounds , it may affect pathways related to cell division and apoptosis
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of piperonal with appropriate reagents. The oxadiazole ring is then introduced via cyclization reactions involving hydrazides and carboxylic acids. Finally, the piperidine ring is incorporated through nucleophilic substitution reactions .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxadiazole ring to an amine.
Common reagents used in these reactions include sodium borohydride for reductions, and halogenating agents for substitutions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar compounds include:
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound shares the benzo[d][1,3]dioxole and piperidine moieties but differs in the presence of a propenone linkage instead of an oxadiazole ring.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Similar in structure but with a pentenone linkage, offering different reactivity and biological activity.
The uniqueness of 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone lies in its oxadiazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10(20)19-6-2-3-12(8-19)16-18-17-15(23-16)11-4-5-13-14(7-11)22-9-21-13/h4-5,7,12H,2-3,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDZFGWJAOXBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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